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Introduction
Cyanine7 (Cy7) N-hydroxysuccinimide (NHS) ester is a near-infrared (NIR) fluorescent dye

widely used for in vivo small animal imaging. Its spectral properties, with excitation and

emission maxima around 750 nm and 776 nm respectively, fall within the NIR window (700-900

nm).[1][2] This region is highly advantageous for in vivo applications due to minimized light

absorption and scattering by biological tissues, which allows for deeper tissue penetration and

higher signal-to-background ratios compared to fluorophores emitting in the visible range.[3]

The NHS ester functional group reacts efficiently with primary amines (e.g., lysine residues) on

proteins, peptides, and other biomolecules to form stable covalent amide bonds, making it a

versatile tool for labeling targeting moieties.[1][4]

These application notes provide detailed protocols for conjugating Cy7 NHS ester to
antibodies, characterizing the conjugate, and performing in vivo imaging and biodistribution

studies in small animal models.

Quantitative Data Summary
Successful labeling and imaging depend on optimizing key parameters. The following tables

provide typical values for antibody conjugation and a representative example of biodistribution

data for an antibody conjugate in a tumor-bearing mouse model.
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Table 1: Recommended Parameters for Antibody Labeling with Cy7 NHS Ester

Parameter
Recommended
Value/Range

Notes

Antibody Preparation

Antibody Buffer
Amine-free (e.g., PBS,

Bicarbonate Buffer)

Buffers containing Tris or

glycine must be removed as

they compete for reaction with

the NHS ester.[5]

Antibody Concentration 2 - 10 mg/mL

Higher concentrations can

improve labeling efficiency.[1]

[6]

Reaction Conditions

Reaction Buffer pH 8.0 - 9.0 (Optimal: 8.3 - 8.5)

The reaction is pH-dependent;

primary amines must be

deprotonated to be reactive.[1]

[5][6]

Dye-to-Antibody Molar Ratio 5:1 to 20:1

This needs to be optimized for

each specific antibody to

achieve the desired Degree of

Labeling (DoL).[5][6]

Reaction Time 1 - 2 hours

Reaction is typically performed

at room temperature, protected

from light.[6][7]

Characterization

Optimal DoL (Antibody) 2 - 10

Over-labeling can lead to

reduced antibody binding

affinity and fluorescence

quenching.[5]

Molar Extinction Coefficient (ε)

of Cy7

~250,000 M⁻¹cm⁻¹ (at ~750

nm)

Used for calculating the

concentration of the dye.[1]
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Table 2: Example Biodistribution of a Labeled Monoclonal Antibody in Tumor-Bearing Mice

Data presented is representative for a typical IgG antibody and is adapted from a study using

an ¹¹¹In-labeled anti-PD-L1 antibody in neu-N mice bearing NT2.5 tumors. The biodistribution

pattern is largely dictated by the antibody's properties. Data is shown as Mean Percent Injected

Dose per Gram of Tissue (%ID/g) ± Standard Deviation.

Organ 24 hours p.i. 72 hours p.i. 144 hours p.i.

Blood 12.6 ± 2.2 14.1 ± 1.6 6.5 ± 2.6

Tumor 29.5 ± 7.4 56.5 ± 16.7 21.1 ± 11.2

Spleen 63.9 ± 12.2 102.4 ± 12.8 63.5 ± 25.4

Liver 21.9 ± 6.0 29.7 ± 5.8 14.9 ± 4.2

Kidneys 8.4 ± 1.5 11.1 ± 1.4 6.8 ± 2.1

Lungs 9.6 ± 2.7 12.1 ± 2.0 6.6 ± 1.9

Heart 6.2 ± 1.9 8.7 ± 1.5 4.3 ± 1.3

Muscle 2.0 ± 0.4 2.5 ± 0.3 1.4 ± 0.5

(Data adapted from: "Imaging, Biodistribution, and Dosimetry of Radionuclide-Labeled PD-L1

Antibody in an Immunocompetent Mouse Model of Breast Cancer".[8])

Experimental Protocols & Methodologies
Protocol for Antibody Labeling with Cy7 NHS Ester
This protocol provides a general guideline for labeling 1 mg of a typical IgG antibody.

Materials:

Purified antibody (1-2 mg/mL in amine-free buffer like PBS).

Cy7 NHS Ester.

Anhydrous Dimethyl Sulfoxide (DMSO).[6][7]
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Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5.[3][6]

Purification Column: Size-exclusion chromatography (e.g., Sephadex G-25) or desalting spin

column.[1][7]

Storage Buffer: PBS, pH 7.4.

Procedure:

Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a

buffer exchange using dialysis or a desalting column into the Reaction Buffer. Adjust the

antibody concentration to 2-10 mg/mL.[1][6]

Dye Preparation: Allow the vial of Cy7 NHS ester to warm to room temperature before

opening. Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO.[2][7] This

solution should be prepared fresh and used promptly.[5]

Conjugation Reaction: a. Add the desired molar excess of the Cy7 NHS ester stock solution

to the antibody solution. A 10:1 to 20:1 dye-to-antibody molar ratio is a common starting

point.[6][7] b. Mix gently and incubate for 1-2 hours at room temperature, protected from

light.[7]

Purification: Separate the Cy7-labeled antibody from unconjugated free dye using a size-

exclusion chromatography column (e.g., PD-10) pre-equilibrated with PBS.[1] The first

colored band to elute is the labeled antibody.[1]

Characterization (Degree of Labeling): a. Measure the absorbance of the purified conjugate

at 280 nm (for protein) and ~750 nm (for Cy7 dye) using a spectrophotometer. b. Calculate

the Degree of Labeling (DoL) using the following formula: DoL = (A_dye / ε_dye) / ( [A_280 -

(A_dye × CF)] / ε_protein ) Where:

A_dye = Absorbance at ~750 nm.
A_280 = Absorbance at 280 nm.
ε_dye = Molar extinction coefficient of Cy7 (~250,000 M⁻¹cm⁻¹).[1]
ε_protein = Molar extinction coefficient of the antibody (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
CF = Correction factor for dye absorbance at 280 nm (typically ~0.05 for Cy7).[1]
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Storage: Store the purified conjugate at 4°C for short-term use or in aliquots at -20°C or

-80°C for long-term storage, protected from light.[1][6]

Protocol for In Vivo Small Animal Imaging
This protocol provides a general workflow for imaging tumor-bearing mice with a Cy7-labeled

antibody.

Materials:

Tumor-bearing animal model (e.g., nude mouse with xenograft).

Purified Cy7-labeled antibody conjugate.

Sterile PBS.

Anesthesia (e.g., isoflurane).

In vivo fluorescence imaging system equipped with appropriate excitation (~745 nm) and

emission (~780 nm) filters for Cy7.[3]

Procedure:

Animal Preparation: Anesthetize the mouse using a calibrated vaporizer system. If

necessary, remove fur from the area of interest to reduce signal interference.

Probe Administration: a. Dilute the Cy7-labeled antibody to the desired concentration in

sterile PBS. A typical dose is 1-10 nmol of the conjugate per mouse.[3] b. Administer the

probe via an appropriate route, commonly an intravenous (i.v.) tail vein injection. The typical

injection volume is 100-200 µL.[2][3]

Image Acquisition: a. Acquire a baseline (pre-injection) image to assess background

autofluorescence. b. Place the anesthetized mouse in the imaging chamber. c. Acquire

whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, 96

hours) to determine the optimal window for tumor targeting and background clearance.[1][3]

d. Acquire a white-light or photographic image for anatomical reference.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2888669/
https://escholarship.org/content/qt3w89q6g0/qt3w89q6g0.pdf
https://pubs.acs.org/doi/10.1021/acs.jmedchem.5c02376
https://pubs.acs.org/doi/10.1021/acs.jmedchem.5c02376
https://www.researchgate.net/publication/24020190_Near-Infrared_Fluorescence_Labeled_Anti-TAG-72_Monoclonal_Antibodies_for_Tumor_Imaging_in_Colorectal_Cancer_Xenograft_Mice
https://pubs.acs.org/doi/10.1021/acs.jmedchem.5c02376
https://pmc.ncbi.nlm.nih.gov/articles/PMC2888669/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.5c02376
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15555463?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: a. Use the system's software to overlay the fluorescence image onto the

anatomical image. b. Draw Regions of Interest (ROIs) around the tumor and other organs or

tissues to quantify the fluorescence signal intensity.[2] c. Calculate tumor-to-background

ratios to assess targeting specificity.[2]

Protocol for Ex Vivo Biodistribution Analysis
Procedure:

Tissue Harvesting: At the final imaging time point, euthanize the mouse. Perfuse the

circulatory system with saline to remove blood from the organs.[3]

Organ Dissection: Carefully dissect the tumor and major organs (e.g., liver, spleen, kidneys,

lungs, heart, muscle).[1][3]

Ex Vivo Imaging: Arrange the dissected organs in the imaging system and acquire a final

fluorescence image to confirm signal localization and quantify intensity per organ.

Quantification: Weigh each organ and normalize the fluorescence intensity to the weight to

determine the relative biodistribution. For more precise quantification (e.g., %ID/g),

standards of the injected agent are required and analyzed alongside the tissues.

Visualized Workflows and Pathways
The following diagrams illustrate the key experimental processes described in these application

notes.
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Preparation

1. Prepare Antibody
(Amine-free buffer, pH 8.3-8.5)

3. Conjugation Reaction
(Mix Ab + Cy7 NHS)
(1-2 hours, RT, dark)

2. Prepare Cy7 NHS Ester
(Dissolve in anhydrous DMSO)

4. Purification
(Size Exclusion Chromatography)

5. Characterization
(Spectrophotometry for DoL)

Purified Cy7-Antibody
(Store at 4°C or -20°C, dark)

Click to download full resolution via product page

Caption: Workflow for Cy7 NHS ester antibody labeling.
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Optional Ex Vivo Analysis

1. Animal & Probe Preparation
(Anesthesia, Dilute Cy7-Ab)

2. Administration
(e.g., Intravenous Tail Vein)

3. In Vivo Imaging
(Acquire images at multiple time points

Ex: ~745nm, Em: ~780nm)

4. Data Analysis
(ROI quantification, T/B ratio)

5a. Euthanasia & Tissue Harvest

Proceed to
Ex Vivo

5b. Ex Vivo Organ Imaging

Click to download full resolution via product page

Caption: Workflow for in vivo small animal imaging.
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Protein
(e.g., Antibody)

Primary Amine
(-NH₂ on Lysine)

Acylation Reaction
(pH 8.0-9.0)

Cy7 NHS Ester

N-hydroxysuccinimide
Ester Group

Stable Amide Bond
(Covalent Linkage)

Cy7-Labeled Protein

Click to download full resolution via product page

Caption: Principle of Cy7 NHS ester conjugation chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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